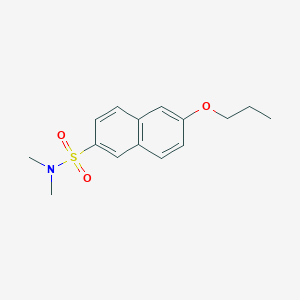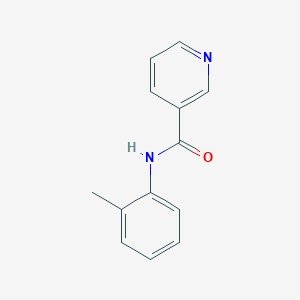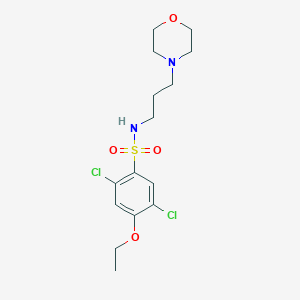
N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide (DPNS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPNS is a sulfonamide derivative of naphthalene, which has a wide range of uses in the pharmaceutical industry. The compound is synthesized using a complex series of reactions that involve multiple steps. In
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response. N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.
Biochemical and Physiological Effects:
N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, indicating its potential as an anti-inflammatory and analgesic agent. N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide has also been shown to inhibit the growth of cancer cells, indicating its potential as a cancer treatment. Additionally, N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide has been used as a fluorescent probe for the detection of proteins and other biomolecules, indicating its potential as a tool for biochemical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide has several advantages as a research tool, including its ability to inhibit the activity of enzymes involved in the inflammatory response and its potential as a fluorescent probe for the detection of proteins and other biomolecules. However, there are also limitations to its use in lab experiments. N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide is a complex compound that requires a complex synthesis method, which can be time-consuming and expensive. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide. One potential direction is the further exploration of its anti-inflammatory and analgesic properties, with the aim of developing new treatments for inflammatory diseases and pain. Another potential direction is the further exploration of its potential as a cancer treatment, with the aim of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide and its potential as a research tool for the detection of proteins and other biomolecules.
Métodos De Síntesis
N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide is synthesized using a series of reactions that involve multiple steps. The synthesis begins with the reaction of 2-nitronaphthalene with sodium methoxide, which results in the formation of 2-methoxynaphthalene. This compound is then reacted with dimethyl sulfate to produce N,N-dimethyl-2-methoxynaphthalene. The final step involves the reaction of N,N-dimethyl-2-methoxynaphthalene with sulfamic acid to produce N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. The compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide has been used in biochemical research as a fluorescent probe for the detection of proteins and other biomolecules.
Propiedades
Fórmula molecular |
C15H19NO3S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-6-propoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-4-9-19-14-7-5-13-11-15(8-6-12(13)10-14)20(17,18)16(2)3/h5-8,10-11H,4,9H2,1-3H3 |
Clave InChI |
AKGKBCLFZVMLEE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(C)C |
SMILES canónico |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275148.png)
![Diethyl 3-methyl-5-[(pyrrolidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B275151.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)

![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)

![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)



![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)